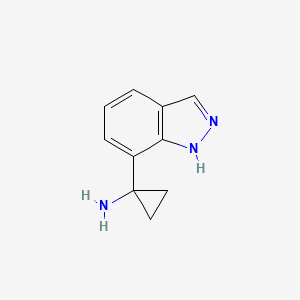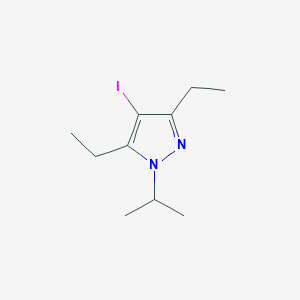
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substituents, including diethyl, iodo, and isopropyl groups, which may impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of substituents: The diethyl, iodo, and isopropyl groups can be introduced through various substitution reactions. For example, iodination can be performed using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the iodo group with other substituents.
Aplicaciones Científicas De Investigación
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with metabolic pathways: Affecting cellular processes.
Interaction with nucleic acids: Influencing gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
3,5-diethyl-1H-pyrazole: Lacks the iodo and isopropyl groups.
4-iodo-1H-pyrazole: Lacks the diethyl and isopropyl groups.
1-(propan-2-yl)-1H-pyrazole: Lacks the diethyl and iodo groups.
Uniqueness
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C10H17IN2 |
|---|---|
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
3,5-diethyl-4-iodo-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H17IN2/c1-5-8-10(11)9(6-2)13(12-8)7(3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
PYFCGKJTZDZHEL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NN1C(C)C)CC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


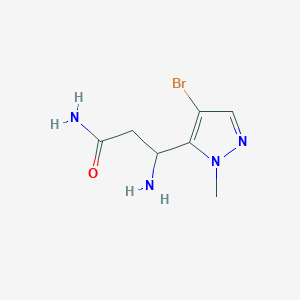
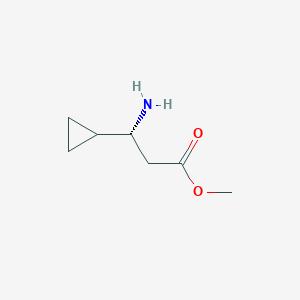
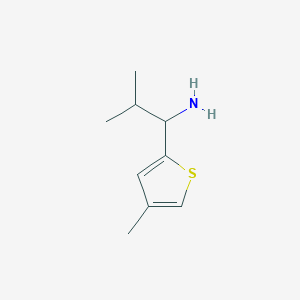

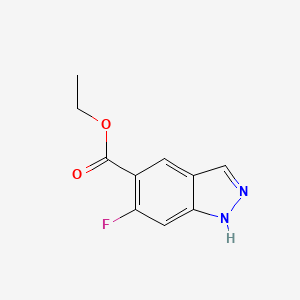
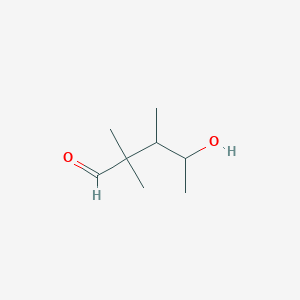

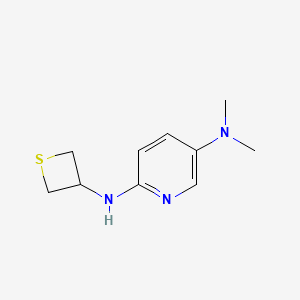
![8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15277147.png)
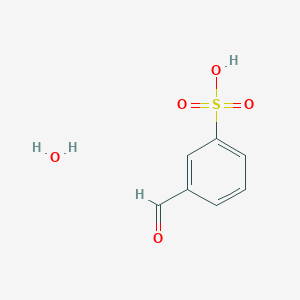
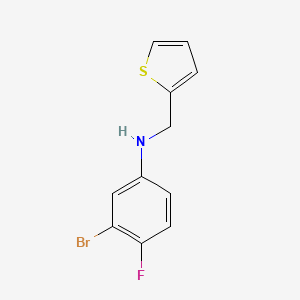
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B15277159.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15277172.png)
